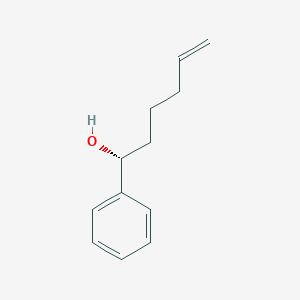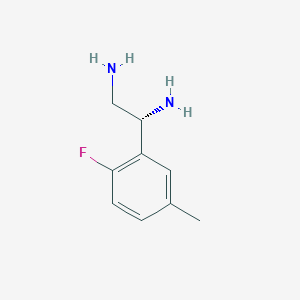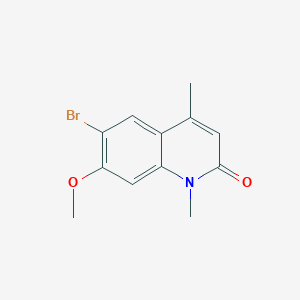
(3S)-3-Amino-3-(3,4-difluorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(3,4-difluorophenyl)propanenitrile is an organic compound with a unique structure that includes an amino group, a difluorophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3,4-difluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and (S)-alanine.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3,4-difluorobenzaldehyde with (S)-alanine in the presence of a suitable catalyst.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Nitrile Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3,4-difluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(3,4-difluorophenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3,4-difluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile: Similar structure but with chlorine atoms instead of fluorine.
(3S)-3-Amino-3-(3,4-dimethylphenyl)propanenitrile: Similar structure but with methyl groups instead of fluorine.
(3S)-3-Amino-3-(3,4-dimethoxyphenyl)propanenitrile: Similar structure but with methoxy groups instead of fluorine.
Uniqueness
The presence of the difluorophenyl group in (3S)-3-Amino-3-(3,4-difluorophenyl)propanenitrile imparts unique chemical and physical properties to the compound. The fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C9H8F2N2 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,4-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8F2N2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |
InChI Key |
XFSPNMIPXSSKHI-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CC#N)N)F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


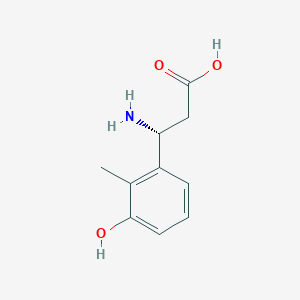
![Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046081.png)

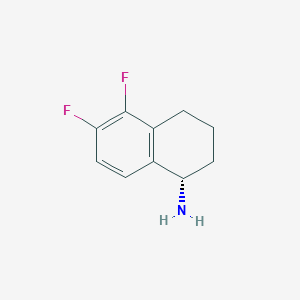
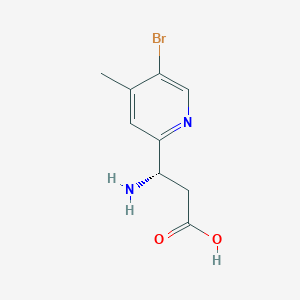

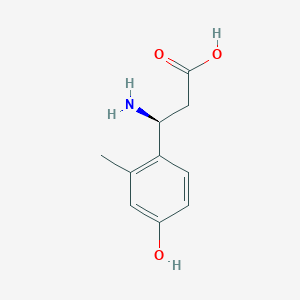

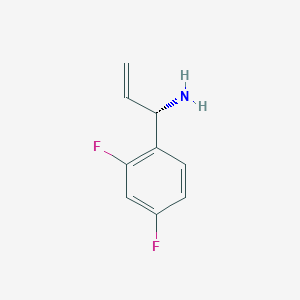
![1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046121.png)
